N-butyl-3-nitroaniline
Overview
Description
N-butyl-3-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 . It is used in various applications due to its properties .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves the slow evaporation solution growth synthesis method . Another method involves the reaction of 3-nitroaniline with benzaldehyde .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single-crystal XRD analysis. This analysis provides information about the basic cell parameters, structures, and space groups . The synthesized this compound crystal belongs to the monoclinic crystal system with the P2 1 space group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages. For example, the compound nitroaniline and its derivatives have donor–acceptor π conjugation due to the electron donating and accepting amine and nitro groups present within the compound .Physical and Chemical Properties Analysis
This compound exhibits several physical and chemical properties. It has a high transmittance of 79% and a cut-off wavelength of 244 nm . Thermo gravimetric and differential thermal analysis measurements have been used to determine the crystal’s toughness up to 282.87 °C .Scientific Research Applications
Metabolism in Plants : A study on the metabolism of o-nitroaniline, a related compound, in cell suspension cultures of tomatoes identified degradation products such as 2-nitroanilino-β-D-glucopyranoside, β-(2-amino-3-nitrophenyl) glucopyranoside, and β-(4-amino-3-nitrophenyl) glucopyranoside (Pogány et al., 1990).
Stabilizers in Propellants : N-butyl-p-nitroaniline (n-BNA) and other nitroaniline derivatives have been synthesized and studied as stabilizers in composite modified double base (CMDB) propellants. These stabilizers were found to improve solubility in nitroglycerin and stability in propellants (Tang et al., 2017).
Synthesis of Pyrrolidine Oxyls : The synthesis and properties of strained nitroxides, including 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, were studied. These compounds are important as molecular probes and labels in various fields of science (Zhurko et al., 2020).
Nitration of N-Alkyl Anilines : Regioselective ring nitration of N-alkyl anilines, including N-butyl-3-nitroaniline, was achieved using tert-butyl nitrite, providing a pathway to synthesize N-nitroso N-alkyl nitroanilines (Chaudhary et al., 2018).
Reductive Alkylation of p-Nitroaniline : A study on the reductive alkylation of p-nitroaniline with 2-butanone using Ni-Re-K/Al2O3 catalysts provides insights into the synthesis of related compounds like N,N′-di-sec-butyl p-phenylene diamine (Pan et al., 2007).
Biodegradation of Dinitroaniline Herbicides : A study on the biodegradation of the dinitroaniline herbicide butralin by a newly isolated bacterium Sphingopyxis sp. strain HMH revealed a novel mechanism of degradation involving nitro-reduction and N-dealkylation (Ghatge et al., 2020).
Nonlinear Optical Materials : N-butyl-4-nitroaniline (BuNA), a related compound, was found to exhibit significant second harmonic generation (SHG) activity, demonstrating its potential in nonlinear optical applications (Chen et al., 1989).
Safety and Hazards
Future Directions
Future research on N-butyl-3-nitroaniline could focus on its potential applications in optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies . Further studies could also explore new synthesis methods and the development of safer handling and disposal procedures .
Properties
IUPAC Name |
N-butyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-7-11-9-5-4-6-10(8-9)12(13)14/h4-6,8,11H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSJFPOKRSIYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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